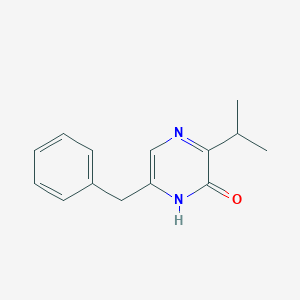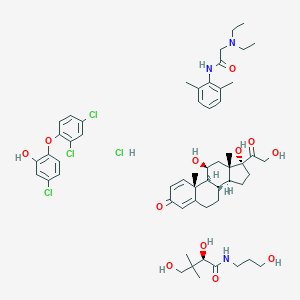
2-Methyl-4-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trifluoromethoxy)phenol, also known by its IUPAC name this compound, is an organic compound with the molecular formula C8H7F3O2. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenol ring, which imparts unique chemical and physical properties .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Mode of Action
It’s known that trifluoromethylbenzenes can interact with various biological targets . The specific interactions of 2-Methyl-4-(trifluoromethoxy)phenol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Trifluoromethylbenzenes, the class of compounds to which it belongs, are known to interact with various biochemical pathways
Result of Action
As a member of the trifluoromethylbenzenes class, it’s known to have potential interactions with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient introduction of the trifluoromethoxy group under mild conditions.
Industrial Production Methods
Industrial production of 2-methyl-4-(trifluoromethoxy)phenol may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the desulfurization-fluorination method makes it suitable for industrial applications, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Methyl-4-(trifluoromethoxy)phenol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Similar in structure but lacks the methyl group at the 2-position.
2-Nitro-4-(trifluoromethyl)phenol: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.
Uniqueness
2-Methyl-4-(trifluoromethoxy)phenol is unique due to the presence of both a methyl and a trifluoromethoxy group, which imparts distinct chemical properties. This combination enhances its stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIXWHAIFDQEDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382579 |
Source


|
| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129676-67-1 |
Source


|
| Record name | 2-methyl-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl-](/img/structure/B144024.png)


![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)


![2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine](/img/structure/B144044.png)



![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
